Bpc-157

Catalog No.
S521893
CAS No.
137525-51-0
M.F
C62H98N16O22
M. Wt
1419.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bpc-157

CAS Number

137525-51-0

Product Name

Bpc-157

IUPAC Name

(4S)-4-[(2-aminoacetyl)amino]-5-[(2S)-2-[(2S)-2-[(2S)-2-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[2-[[(2S)-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-5-oxopentanoic acid

Molecular Formula

C62H98N16O22

Molecular Weight

1419.5 g/mol

InChI

InChI=1S/C62H98N16O22/c1-31(2)25-37(55(92)74-50(32(3)4)62(99)100)71-46(81)29-65-51(88)33(5)67-53(90)38(26-48(84)85)73-54(91)39(27-49(86)87)72-52(89)34(6)68-57(94)41-15-10-21-75(41)58(95)35(13-7-8-20-63)70-45(80)30-66-56(93)40-14-9-22-76(40)60(97)43-17-12-24-78(43)61(98)42-16-11-23-77(42)59(96)36(18-19-47(82)83)69-44(79)28-64/h31-43,50H,7-30,63-64H2,1-6H3,(H,65,88)(H,66,93)(H,67,90)(H,68,94)(H,69,79)(H,70,80)(H,71,81)(H,72,89)(H,73,91)(H,74,92)(H,82,83)(H,84,85)(H,86,87)(H,99,100)/t33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,50-/m0/s1

InChI Key

HEEWEZGQMLZMFE-RKGINYAYSA-N

SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN

solubility

Soluble in DMSO

Synonyms

BPC 157; BPC-157; BPC157; Bpc 15; Bpc-15; Bpc15; Booly protection compound 15;

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C2CCCN2C(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)CN

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CN

The exact mass of the compound L-Valine, glycyl-L-alpha-glutamyl-L-prolyl-L-prolyl-L-prolylglycyl-L-lysyl-L-prolyl-L-alanyl-L-alpha-aspartyl-L-alpha-aspartyl-L-alanylglycyl-L-leucyl- is 1418.7042 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Peptide Fragments - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Amino Acid Composition

    The sequence contains 16 different amino acids: L-Valine, Glycine, L-Glutamic acid, L-Proline (appearing three times), L-Lysine, L-Alanine (appearing twice), L-Aspartic acid (appearing twice), and L-Leucine. Each amino acid has unique chemical properties that contribute to the overall structure and function of the peptide .

  • Peptide Length

    With 16 amino acids, this sequence falls into the category of oligopeptides, which are peptides containing 2-20 amino acids .

Potential Research Applications

While the specific function of this particular sequence is unknown without further investigation, here are some potential research applications based on its characteristics:

  • Protein-Protein Interaction Studies

    Peptides derived from protein sequences can be used to study protein-protein interactions. These interactions are crucial for many cellular processes. By studying how this peptide interacts with other proteins, researchers might gain insights into the function of the original protein from which the sequence originates .

  • Development of Peptide Therapeutics

    Certain peptides can have therapeutic potential due to their ability to interact with specific targets in the body. The presence of L-Proline residues (3 times) might influence the peptide's conformation, potentially making it a candidate for drug development efforts .

  • Antimicrobial Peptides

    Some peptides have antimicrobial activity. Analyzing the sequence for specific motifs known to be associated with antimicrobial peptides could be a starting point for researchers to explore this possibility .

BPC-157 undergoes significant metabolic transformations in vivo. Following administration, it is rapidly degraded into smaller peptide fragments and eventually into individual amino acids, which are incorporated into normal metabolic pathways. Studies indicate that the half-life of BPC-157 in plasma is approximately 102 hours, with primary excretion occurring via urine and bile . The compound exhibits linear pharmacokinetics, demonstrating consistent absorption and distribution characteristics across different animal models .

Research has highlighted several biological activities associated with BPC-157:

  • Cytoprotective Effects: BPC-157 has been shown to protect cells from damage due to various stressors.
  • Neuroprotective Properties: Animal studies suggest that BPC-157 may aid in nerve regeneration and protect against neurodegenerative conditions.
  • Anti-inflammatory Effects: The compound appears to reduce inflammation and promote healing by enhancing blood flow through angiogenesis
    4
    .
  • Tissue Repair: BPC-157 accelerates the healing of muscles, tendons, and ligaments by stimulating fibroblast activity and reducing scarring
    4
    .

BPC-157 can be synthesized through solid-phase peptide synthesis techniques. This method allows for the precise assembly of amino acids in the desired sequence, resulting in a stable and bioactive peptide. The synthesis typically involves coupling protected amino acids on a solid support, followed by deprotection and cleavage to yield the final product .

While BPC-157 is not FDA-approved for clinical use, it has been explored for various applications:

  • Wound Healing: Preclinical studies indicate that BPC-157 may enhance the healing process for skin and internal injuries.
  • Musculoskeletal Injuries: It has been promoted for treating tendon and ligament injuries due to its regenerative properties .
  • Gastrointestinal Disorders: Some research suggests potential benefits in conditions like inflammatory bowel disease due to its protective effects on gut tissues .

BPC-157 interacts with several biological systems:

  • Nitric Oxide System: The peptide modulates nitric oxide pathways, which are crucial for vascular health and cellular signaling.
  • Growth Factors: It influences key growth factors such as vascular endothelial growth factor and fibroblast growth factor, enhancing tissue repair processes
    4
    .
  • Prostaglandin Pathways: Interaction with prostaglandins further supports its anti-inflammatory effects.

BPC-157 shares similarities with several other peptides known for their regenerative properties. Here’s a comparison highlighting its uniqueness:

Compound NameStructure TypeNotable EffectsUnique Features
BPC-157PentadecapeptideTissue healing, anti-inflammatoryDerived from gastric juice; extensive animal studies
TB-500 (Thymosin Beta 4)PeptidePromotes cell migration and tissue repairPrimarily involved in wound healing; less focus on inflammation
EpitalonTetrapeptideAnti-aging, telomere extensionFocuses on longevity rather than injury recovery
Collagen PeptidesVarious sizesJoint health, skin elasticityPrimarily structural support; less regenerative focus

BPC-157 stands out due to its broad range of biological activities encompassing cytoprotection, neuroprotection, and tissue regeneration mechanisms that are not as pronounced in the other compounds listed.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-9

Hydrogen Bond Acceptor Count

24

Hydrogen Bond Donor Count

16

Exact Mass

1418.70415882 g/mol

Monoisotopic Mass

1418.70415882 g/mol

Heavy Atom Count

100

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

8ED8NXK95P

Sequence

GEPPPGKPADDAGLV

MeSH Pharmacological Classification

Anti-Ulcer Agents

Other CAS

137525-51-0

Wikipedia

Bpc-157

Dates

Last modified: 08-15-2023
1: Masnec S, Kokot A, Zlatar M, Kalauz M, Kunjko K, Radic B, Klicek R, Drmic D, Lazic R, Brcic L, Radic R, Ivekovic R, Seiwerth S, Sikiric P. Perforating corneal injury in rat and pentadecapeptide BPC 157. Exp Eye Res. 2015 Jul;136:9-15. doi: 10.1016/j.exer.2015.04.016. Epub 2015 Apr 24. PubMed PMID: 25912999.
2: Chang CH, Tsai WC, Hsu YH, Pang JH. Pentadecapeptide BPC 157 enhances the growth hormone receptor expression in tendon fibroblasts. Molecules. 2014 Nov 19;19(11):19066-77. doi: 10.3390/molecules191119066. PubMed PMID: 25415472.
3: Seiwerth S, Brcic L, Vuletic LB, Kolenc D, Aralica G, Misic M, Zenko A, Drmic D, Rucman R, Sikiric P. BPC 157 and blood vessels. Curr Pharm Des. 2014;20(7):1121-5. Review. PubMed PMID: 23782145.
4: Skorjanec S, Kokot A, Drmic D, Radic B, Sever M, Klicek R, Kolenc D, Zenko A, Lovric Bencic M, Belosic Halle Z, Situm A, Zivanovic Posilovic G, Masnec S, Suran J, Aralica G, Seiwerth S, Sikiric P. Duodenocutaneous fistula in rats as a model for "wound healing-therapy" in ulcer healing: the effect of pentadecapeptide BPC 157, L-nitro-arginine methyl ester and L-arginine. J Physiol Pharmacol. 2015 Aug;66(4):581-90. PubMed PMID: 26348082.
5: Sikiric P, Seiwerth S, Rucman R, Turkovic B, Rokotov DS, Brcic L, Sever M, Klicek R, Radic B, Drmic D, Ilic S, Kolenc D, Aralica G, Stupnisek M, Suran J, Barisic I, Dzidic S, Vrcic H, Sebecic B. Stable gastric pentadecapeptide BPC 157-NO-system relation. Curr Pharm Des. 2014;20(7):1126-35. Review. PubMed PMID: 23755725.
6: Stupnisek M, Kokot A, Drmic D, Hrelec Patrlj M, Zenko Sever A, Kolenc D, Radic B, Suran J, Bojic D, Vcev A, Seiwerth S, Sikiric P. Pentadecapeptide BPC 157 Reduces Bleeding and Thrombocytopenia after Amputation in Rats Treated with Heparin, Warfarin, L-NAME and L-Arginine. PLoS One. 2015 Apr 21;10(4):e0123454. doi: 10.1371/journal.pone.0123454. eCollection 2015. PubMed PMID: 25897838; PubMed Central PMCID: PMC4405609.
7: Zemba M, Cilic AZ, Balenovic I, Cilic M, Radic B, Suran J, Drmic D, Kokot A, Stambolija V, Murselovic T, Holjevac JK, Uzun S, Djuzel V, Vlainic J, Seiwerth S, Sikiric P. BPC 157 antagonized the general anaesthetic potency of thiopental and reduced prolongation of anaesthesia induced by L-NAME/thiopental combination. Inflammopharmacology. 2015 Dec;23(6):329-36. doi: 10.1007/s10787-015-0249-9. Epub 2015 Nov 13. PubMed PMID: 26563892.
8: Duplancic B, Stambolija V, Holjevac J, Zemba M, Balenovic I, Drmic D, Suran J, Radic B, Filipovic M, Blagaic AB, Brcic L, Kolenc D, Grabarevic Z, Seiwerth S, Sikiric P. Pentadecapeptide BPC 157 and anaphylactoid reaction in rats and mice after intravenous dextran and white egg administration. Eur J Pharmacol. 2014 Mar 15;727:75-9. doi: 10.1016/j.ejphar.2014.01.046. Epub 2014 Jan 31. PubMed PMID: 24486708.
9: Sikiric P, Seiwerth S, Rucman R, Turkovic B, Rokotov DS, Brcic L, Sever M, Klicek R, Radic B, Drmic D, Ilic S, Kolenc D, Aralica G, Safic H, Suran J, Rak D, Dzidic S, Vrcic H, Sebecic B. Toxicity by NSAIDs. Counteraction by stable gastric pentadecapeptide BPC 157. Curr Pharm Des. 2013;19(1):76-83. Review. PubMed PMID: 22950504.
10: Cesarec V, Becejac T, Misic M, Djakovic Z, Olujic D, Drmic D, Brcic L, Rokotov DS, Seiwerth S, Sikiric P. Pentadecapeptide BPC 157 and the esophagocutaneous fistula healing therapy. Eur J Pharmacol. 2013 Feb 15;701(1-3):203-12. doi: 10.1016/j.ejphar.2012.11.055. Epub 2012 Dec 7. PubMed PMID: 23220707.
11: Sikiric P, Seiwerth S, Rucman R, Kolenc D, Vuletic LB, Drmic D, Grgic T, Strbe S, Zukanovic G, Crvenkovic D, Madzarac G, Rukavina I, Sucic M, Baric M, Starcevic N, Krstonijevic Z, Bencic ML, Filipcic I, Rokotov DS, Vlainic J. Brain-gut Axis and Pentadecapeptide BPC 157: Theoretical and Practical Implications. Curr Neuropharmacol. 2016;14(8):857-865. Review. PubMed PMID: 27138887; PubMed Central PMCID: PMC5333585.
12: Grgic T, Grgic D, Drmic D, Sever AZ, Petrovic I, Sucic M, Kokot A, Klicek R, Sever M, Seiwerth S, Sikiric P. Stable gastric pentadecapeptide BPC 157 heals rat colovesical fistula. Eur J Pharmacol. 2016 Jun 5;780:1-7. doi: 10.1016/j.ejphar.2016.02.038. Epub 2016 Feb 11. PubMed PMID: 26875638.
13: Barisic I, Balenovic D, Klicek R, Radic B, Nikitovic B, Drmic D, Udovicic M, Strinic D, Bardak D, Berkopic L, Djuzel V, Sever M, Cvjetko I, Romic Z, Sindic A, Bencic ML, Seiwerth S, Sikiric P. Mortal hyperkalemia disturbances in rats are NO-system related. The life saving effect of pentadecapeptide BPC 157. Regul Pept. 2013 Feb 10;181:50-66. doi: 10.1016/j.regpep.2012.12.007. Epub 2013 Jan 14. PubMed PMID: 23327997.
14: Jandric I, Vrcic H, Jandric Balen M, Kolenc D, Brcic L, Radic B, Drmic D, Seiwerth S, Sikiric P. Salutary effect of gastric pentadecapeptide BPC 157 in two different stress urinary incontinence models in female rats. Med Sci Monit Basic Res. 2013 Mar 12;19:93-102. doi: 10.12659/MSMBR.883828. PubMed PMID: 23478678; PubMed Central PMCID: PMC3940704.
15: Zivanovic-Posilovic G, Balenovic D, Barisic I, Strinic D, Stambolija V, Udovicic M, Uzun S, Drmic D, Vlainic J, Bencic ML, Sindic A, Seiwerth S, Sikiric P. Stable gastric pentadecapeptide BPC 157 and bupivacaine. Eur J Pharmacol. 2016 Dec 15;793:56-65. doi: 10.1016/j.ejphar.2016.10.035. Epub 2016 Nov 1. PubMed PMID: 27815173.
16: Klicek R, Kolenc D, Suran J, Drmic D, Brcic L, Aralica G, Sever M, Holjevac J, Radic B, Turudic T, Kokot A, Patrlj L, Rucman R, Seiwerth S, Sikiric P. Stable gastric pentadecapeptide BPC 157 heals cysteamine-colitis and colon-colon-anastomosis and counteracts cuprizone brain injuries and motor disability. J Physiol Pharmacol. 2013 Oct;64(5):597-612. PubMed PMID: 24304574.
17: Kokot A, Zlatar M, Stupnisek M, Drmic D, Radic R, Vcev A, Seiwerth S, Sikiric P. NO system dependence of atropine-induced mydriasis and L-NAME- and L-arginine-induced miosis: Reversal by the pentadecapeptide BPC 157 in rats and guinea pigs. Eur J Pharmacol. 2016 Jan 15;771:211-9. doi: 10.1016/j.ejphar.2015.12.016. Epub 2015 Dec 15. PubMed PMID: 26698393.
18: Baric M, Sever AZ, Vuletic LB, Rasic Z, Sever M, Drmic D, Pavelic-Turudic T, Sucic M, Vrcic H, Seiwerth S, Sikiric P. Stable gastric pentadecapeptide BPC 157 heals rectovaginal fistula in rats. Life Sci. 2016 Mar 1;148:63-70. doi: 10.1016/j.lfs.2016.02.029. Epub 2016 Feb 9. PubMed PMID: 26872976.
19: Stambolija V, Stambolija TP, Holjevac JK, Murselovic T, Radonic J, Duzel V, Duplancic B, Uzun S, Zivanovic-Posilovic G, Kolenc D, Drmic D, Romic Z, Seiwerth S, Sikiric P. BPC 157: The counteraction of succinylcholine, hyperkalemia, and arrhythmias. Eur J Pharmacol. 2016 Jun 15;781:83-91. doi: 10.1016/j.ejphar.2016.04.004. Epub 2016 Apr 6. PubMed PMID: 27060013.
20: Huang T, Zhang K, Sun L, Xue X, Zhang C, Shu Z, Mu N, Gu J, Zhang W, Wang Y, Zhang Y, Zhang W. Body protective compound-157 enhances alkali-burn wound healing in vivo and promotes proliferation, migration, and angiogenesis in vitro. Drug Des Devel Ther. 2015 Apr 30;9:2485-99. doi: 10.2147/DDDT.S82030. eCollection 2015. PubMed PMID: 25995620; PubMed Central PMCID: PMC4425239.

Explore Compound Types